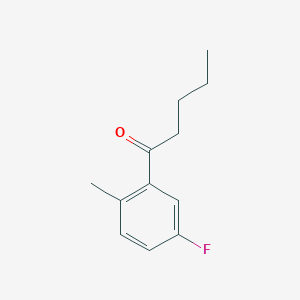

1-(5-Fluoro-2-methylphenyl)pentan-1-one

Description

1-(5-Fluoro-2-methylphenyl)pentan-1-one is a substituted phenylpentanone with a fluorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring. Structurally, it belongs to the ketone subclass of synthetic cathinones, which are β-keto amphetamine analogs. The fluorine substituent likely enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions with biological targets .

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRVIKOHRMPEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)pentan-1-one can be synthesized through several methods, including:

Friedel-Crafts Acylation: This involves the reaction of 5-fluoro-2-methylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: The Grignard reagent derived from 5-fluoro-2-methylbenzene can be reacted with pentan-1-one to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above reactions, with careful control of reaction conditions to ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

Reduction: Alcohols, particularly secondary alcohols.

Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, etc.

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-2-methylphenyl)pentan-1-one is investigated for its potential role as a pharmacological agent. Its structure is similar to other known psychoactive substances, which suggests it may exhibit similar biological activities.

- Serotonin and Norepinephrine Reuptake Inhibition : Preliminary studies indicate that compounds with similar structures could act as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, making them candidates for treating conditions like neuropathic pain and depression . Given the increasing interest in developing effective treatments for these disorders, this compound could be a valuable compound for further investigation.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

- Alkylation Reactions : It can be used to introduce alkyl groups into other aromatic compounds.

- Functional Group Transformations : The presence of the ketone functional group enables transformations that can yield diverse derivatives useful in pharmaceutical applications.

Case Study 1: Neuropathic Pain Treatment

A study exploring various compounds similar to this compound highlights its potential as a serotonin and norepinephrine reuptake inhibitor. The findings suggest that derivatives of this compound could provide relief for patients with chronic pain conditions, demonstrating its therapeutic promise .

Case Study 2: Synthesis of Novel Derivatives

Research has shown that utilizing this compound as a starting material can lead to the creation of novel derivatives with enhanced biological activity. For example, modifications to the pentanone structure have resulted in compounds exhibiting improved efficacy against certain types of cancer cells, showcasing its versatility in drug development .

Mechanism of Action

1-(5-Fluoro-2-methylphenyl)pentan-1-one is similar to other fluorinated aromatic ketones, such as 1-(4-fluoro-2-methylphenyl)pentan-1-one and 1-(3-fluoro-2-methylphenyl)pentan-1-one. These compounds differ in the position of the fluorine atom on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct properties and applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several cathinones and pyrovalerone derivatives (Table 1). Key structural variations include:

Key Observations :

- Substituent Position: The 5-F and 2-CH3 groups in the target compound differ from common cathinones like MDPV (3,4-methylenedioxy) and 4-FPD (4-F). Positional isomers often exhibit distinct binding affinities due to electronic and steric effects .

- Functional Groups: Unlike pyrovalerone derivatives (α-PVP, MDPV) with pyrrolidinyl groups, the ketone in this compound lacks nitrogen-based substitution, likely reducing its potency as a monoamine transporter inhibitor .

Pharmacological Activity

- Pyrovalerones (α-PVP, MDPV): These act as potent dopamine/norepinephrine reuptake inhibitors (NDRIs) due to their pyrrolidine moiety, which enhances transporter binding .

- Amino-Substituted Cathinones (4-FPD, 4-MEAP): These compounds, with methylamino or ethylamino groups, often induce neurotransmitter release (e.g., serotonin, dopamine) via substrate activity . The absence of an amino group in the target compound suggests a different mechanism, possibly non-stimulant or prodrug behavior.

Physicochemical Properties

- Solubility : Unlike MDPV hydrochloride (water-soluble salt), the target compound’s neutral ketone structure may result in lower aqueous solubility, affecting bioavailability .

Biological Activity

1-(5-Fluoro-2-methylphenyl)pentan-1-one, a compound belonging to the class of synthetic cathinones, has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a pentanone backbone with a fluorinated aromatic substituent. The synthesis typically involves the Friedel-Crafts acylation of 5-fluoro-2-methylphenol with pentanoyl chloride in the presence of a Lewis acid catalyst.

Chemical Structure:

The compound acts primarily as a stimulant, similar to other synthetic cathinones. It is believed to enhance the release of neurotransmitters such as dopamine and norepinephrine, leading to increased locomotor activity and potential euphoria.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Stimulatory Effects: Animal studies have shown significant increases in locomotor activity, akin to those observed with traditional stimulants like amphetamines .

- Neurotoxicity: There are indications of neurotoxic effects associated with high doses, particularly in relation to dopaminergic systems. Studies suggest that excessive activation can lead to oxidative stress and neuronal damage .

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of synthetic cathinones including this compound in mice. The results indicated that administration led to significant behavioral changes and alterations in dopamine levels, suggesting a potential for neurotoxicity similar to methamphetamine .

Case Study 2: Comparative Analysis

A comparative analysis involving various synthetic cathinones highlighted that this compound had a more pronounced effect on locomotor activity compared to other derivatives. This suggests its higher potency as a stimulant .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.